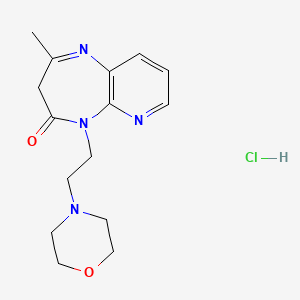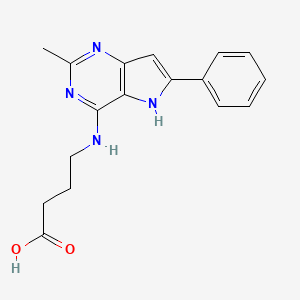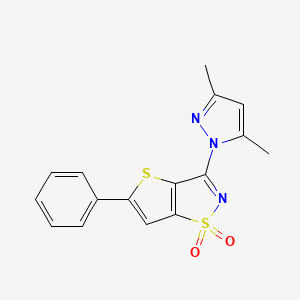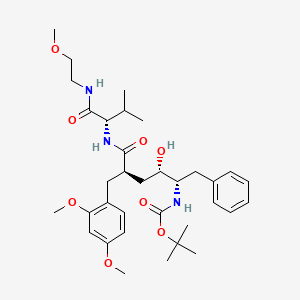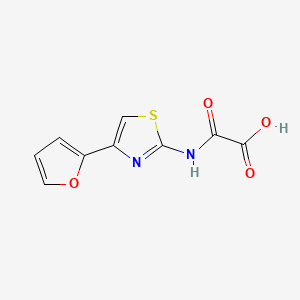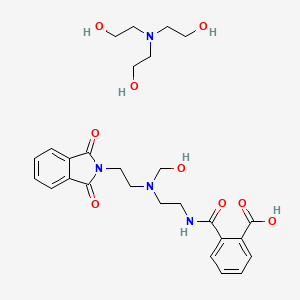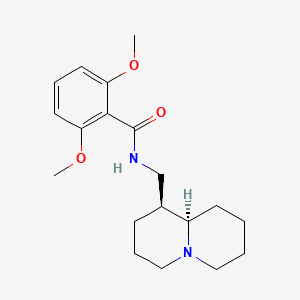
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a phosphonothio group, which is a derivative of phosphonic acid where one of the oxygen atoms is replaced by sulfur. The monolithium salt form indicates that the compound is stabilized by lithium ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt typically involves multiple steps. One common method includes the reaction of propanamide with a phosphonothioethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The use of continuous flow reactors can also be employed to increase efficiency and yield. Purification steps such as crystallization or chromatography are often necessary to obtain the pure monolithium salt form.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt can undergo various chemical reactions, including:
Oxidation: The phosphonothio group can be oxidized to form phosphonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt involves its interaction with specific molecular targets. The phosphonothio group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the amide group can interact with proteins and enzymes, potentially inhibiting their activity. The lithium ion plays a role in stabilizing the compound and enhancing its solubility.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide without the phosphonothio group.
Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide functionality.
Lithium salts of other amides: Similar in terms of lithium stabilization but differ in their specific functional groups.
Uniqueness
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt is unique due to the combination of the amide and phosphonothio groups, along with lithium stabilization. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler compounds.
Propiedades
Número CAS |
127914-02-7 |
|---|---|
Fórmula molecular |
C5H12LiN2O4PS |
Peso molecular |
234.2 g/mol |
Nombre IUPAC |
lithium;2-[(3-amino-3-oxopropyl)amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C5H13N2O4PS.Li/c6-5(8)1-2-7-3-4-13-12(9,10)11;/h7H,1-4H2,(H2,6,8)(H2,9,10,11);/q;+1/p-1 |
Clave InChI |
BXYKPZBSAMBLGI-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C(CNCCSP(=O)(O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


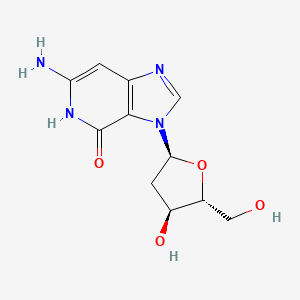
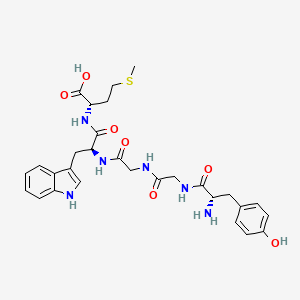
![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
